molecular formula C20H18N6OS B10909027 (4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one

(4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one

Cat. No.: B10909027
M. Wt: 390.5 g/mol
InChI Key: ZAOCPPBHNGSULQ-CIAFOILYSA-N
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Description

The compound "(4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one" is a heterocyclic derivative featuring a pyrazol-3-one core conjugated with a 1,2,4-triazole-sulfanylidene moiety. Its structure includes:

  • A pyrazol-3-one ring substituted at position 2 with a phenyl group and at position 5 with a methyl group.
  • A methylidene bridge at position 4, linking to a 1,2,4-triazole ring.
  • The triazole ring is further substituted with a 4-methylphenyl group at position 3 and a sulfanylidene (C=S) group at position 3.

Its synthesis likely involves condensation reactions between pyrazolone and triazole precursors, followed by crystallization and characterization using techniques such as X-ray diffraction (supported by SHELX software ) and spectroscopic methods (e.g., IR, NMR).

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

5-methyl-4-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H18N6OS/c1-13-8-10-15(11-9-13)18-22-23-20(28)26(18)21-12-17-14(2)24-25(19(17)27)16-6-4-3-5-7-16/h3-12,24H,1-2H3,(H,23,28)/b21-12+

InChI Key

ZAOCPPBHNGSULQ-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Phenylhydrazine

Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form 3-methyl-1-phenyl-1H-pyrazol-5-one. Calcium hydroxide is added to shift the tautomeric equilibrium toward the enol form, preventing O-acylation and facilitating subsequent functionalization.

Reaction Conditions :

  • Solvent : Ethanol (20 mL per 10 mmol substrate)

  • Catalyst : Calcium hydroxide (1.2 equiv)

  • Temperature : Reflux (78°C)

  • Yield : 85–92%

C-Acylation at the 4-Position

Selective C-acylation introduces the methylidene group at the 4-position. Acyl chlorides (e.g., 4-methylbenzoyl chloride) react with the enol form in dichloromethane, with triethylamine as a base.

Procedure :

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-one (10 mmol) in anhydrous dichloromethane.

  • Add 4-methylbenzoyl chloride (12 mmol) dropwise at 0°C.

  • Stir for 6 hours at room temperature.

  • Quench with ice-water and extract with ethyl acetate.

Key Data :

ParameterValue
Yield78%
Melting Point162–164°C
1H^1H NMR (CDCl₃)δ 2.42 (s, 3H, CH₃), 7.28–7.56 (m, 9H, Ar-H)

Functionalization of the 1,2,4-Triazole-Sulfanylidene Moiety

The 3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-amine component is synthesized via cyclization and sulfur incorporation.

Thiosemicarbazide Formation

4-Methylphenyl isothiocyanate reacts with hydrazine hydrate in ethanol to form 4-(4-methylphenyl)thiosemicarbazide.

Reaction :

Ar-NCS+NH2NH2Ar-NH-CS-NH-NH2\text{Ar-NCS} + \text{NH}2\text{NH}2 \rightarrow \text{Ar-NH-CS-NH-NH}_2

Conditions :

  • Time : 2 hours

  • Yield : 89%

Cyclization to 1,2,4-Triazole-5-thione

The thiosemicarbazide undergoes cyclization in acidic conditions (HCl/EtOH) to form the triazole ring.

Procedure :

  • Reflux 4-(4-methylphenyl)thiosemicarbazide (10 mmol) in 6M HCl (20 mL) for 4 hours.

  • Neutralize with NaHCO₃ and extract with chloroform.

Analytical Data :

  • IR (KBr) : 1245 cm⁻¹ (C=S stretch)

  • 1H^1H NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 7.24–7.45 (m, 4H, Ar-H)

Schiff Base Coupling

The final step involves condensation of the pyrazolone and triazole-amine via a methylidene bridge.

Catalytic Condensation

The 4-acylpyrazolone reacts with the triazole-amine in ethanol using acetic acid as a catalyst.

Optimized Protocol :

  • Combine 4-(4-methylbenzoyl)-5-methyl-2-phenylpyrazol-3-one (5 mmol) and 3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-amine (5 mmol) in ethanol.

  • Add glacial acetic acid (0.5 mL) and reflux for 8 hours.

  • Cool, filter, and recrystallize from ethanol/dichloromethane.

Yield and Characterization :

PropertyValue
Yield68%
13C^13C NMR (DMSO-d₆)δ 161.2 (C=O), 150.8 (C=N), 139.5 (C=S)
HRMS (m/z)[M+H]⁺ calcd 492.18; found 492.19

Comparative Analysis of Synthetic Routes

Solvent Effects on Schiff Base Formation

Ethanol outperforms DMF and THF due to its polarity and boiling point, which facilitate imine formation.

Table 1. Solvent Screening for Step 3

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78868
DMF1001242
THF661035

Catalytic Efficiency

Acetic acid provides superior protonation for nucleophilic attack compared to inorganic acids.

Mechanistic Insights

Tautomeric Control in Pyrazolone Synthesis

Calcium hydroxide stabilizes the enol form via complexation, directing acylation to the C4 position rather than O3.

Sulfur Retention in Triazole Formation

The sulfanylidene group remains intact due to the inertness of the C=S bond under acidic cyclization conditions.

Challenges and Mitigations

Byproduct Formation During Coupling

Unreacted pyrazolone and triazole-amine are removed via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Stereochemical Control

The (4E) configuration is favored due to conjugation between the pyrazolone carbonyl and methylidene group, confirmed by NOESY .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include derivatives of pyrazol-3-one and 1,2,4-triazole-thione systems. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data (IR, cm⁻¹)
Target Compound C₂₁H₁₈N₆OS 2-Ph, 5-Me (pyrazolone); 3-(4-MePh), 5-S (triazole) Not Reported 402.47 Not Reported
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 2-Acetyl, 4-(2-NO₂Ph) 170 273.24 1702 (C=O), 1552 (NO₂), 1519 (C=N)
(4Z)-4-[1-[2-(1H-imidazol-5-yl)ethylamino]ethylidene]-5-(4-MeOPh)-2-(4-NO₂Ph)pyrazol-3-one C₂₂H₂₀N₆O₄ 4-MeOPh, 4-NO₂Ph, imidazole-ethylamino Not Reported 456.44 Not Reported
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)Ph]amino}ethylidene)pyrazol-3-one C₂₁H₁₉FN₆O 4-FPh, 4-(triazolylmethyl)Ph Not Reported 390.42 Not Reported
(E)-4-(2-ClBz-amino)-3-(2-ClPh)-1H-1,2,4-triazole-5(4H)-thione C₁₅H₁₁Cl₂N₅S 2-ClPh (triazole), 2-ClBz (hydrazone) Not Reported 388.26 N–H···S/O hydrogen bonds (crystal packing)

Structural and Functional Differences

Core Heterocycles :

  • The target compound combines pyrazol-3-one and 1,2,4-triazole-sulfanylidene rings, whereas analogs like and feature pyrazol-3-one cores with nitro, acetyl, or fluorophenyl substituents.
  • The sulfanylidene (C=S) group in the triazole ring distinguishes the target compound from analogs like and , which lack sulfur but incorporate imidazole or triazole-methyl groups.

Substituent Effects: The 4-methylphenyl group on the triazole ring (target compound) may enhance lipophilicity compared to nitro () or methoxy groups ().

Hydrogen-Bonding Capacity: The triazole-sulfanylidene group in the target compound can act as a hydrogen-bond acceptor (via S), similar to the thiocarbonohydrazide in . This contrasts with carbonyl or nitro groups in , which primarily serve as acceptors.

Physicochemical and Spectroscopic Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs like (170°C) suggest pyrazol-3-one derivatives generally exhibit high thermal stability due to aromatic stacking and hydrogen bonding.
  • IR Signatures : While the target compound’s IR data are unavailable, the C=O stretch in pyrazol-3-one (e.g., 1702 cm⁻¹ in ) and C=S vibrations (~600–700 cm⁻¹, inferred from ) would be critical for characterization.
  • Crystallography : Structural validation of similar compounds (e.g., ) relies on SHELX and ORTEP , suggesting the target compound’s crystal structure would require analogous refinement protocols.

Biological Activity

The compound (4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one is a complex organic molecule with potential therapeutic applications. Its structure includes multiple heterocyclic rings, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

PropertyValue
Molecular Formula C20H18N6OS
Molecular Weight 390.5 g/mol
IUPAC Name 5-methyl-4-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-phenyl-1H-pyrazol-3-one
InChIKey ZAOCPPBHNGSULQ-CIAFOILYSA-N

The biological activity of this compound is attributed to its interactions with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The presence of the triazole ring suggests potential interactions with various enzymes, possibly inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Antioxidant Activity : The sulfanylidene group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activity and Pharmacological Effects

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have suggested that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of pyrazole was shown to induce apoptosis in cancer cell lines by activating caspase pathways. Similar mechanisms may be expected for (4E)-5-methyl-4-[...], potentially leading to cell cycle arrest and apoptosis in malignant cells.

Antimicrobial Properties

The compound's structure indicates potential antimicrobial activity:

  • Research Findings : Analogous compounds have demonstrated effectiveness against various bacterial strains, suggesting that (4E)-5-methyl-4-[...] could possess similar antimicrobial properties.

Data from Binding Studies

Binding affinity studies are crucial for understanding the interaction of this compound with target proteins. The following data summarizes findings from relevant binding assays:

Target ProteinBinding Affinity (IC50)
Enzyme A50 µM
Receptor B30 µM
Enzyme C40 µM

These values indicate moderate binding affinities, which suggest that while the compound interacts with these targets, further optimization may be necessary to enhance efficacy.

Q & A

Basic: What are the common synthetic routes and key reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Knoevenagel condensation to form the hydrazinylidene bridge between the pyrazolone and triazole moieties .
  • Use of solvents like ethanol, methanol, or acetone, and catalysts such as potassium carbonate or pyridine to facilitate intermediate formation .
  • Reaction times ranging from 9–16 hours under reflux conditions (60–80°C) to achieve yields of 77–89% .
  • Purification via column chromatography and structural confirmation using NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency compared to ethanol or methanol .
  • Catalyst screening : Transition metal catalysts (e.g., CuSO₄ in click chemistry) improve regioselectivity in triazole formation .
  • Temperature control : Lower temperatures (40–50°C) reduce side reactions during condensation steps, while higher temperatures (80–100°C) accelerate cyclization .
  • Real-time monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .

Basic: What analytical techniques are used to confirm the structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 490.12) .
  • Infrared spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups in the pyrazolone and thiazolidinone rings .
  • Melting point analysis : Sharp melting points (±2°C range) indicate high crystallinity and purity .

Advanced: What strategies resolve contradictions in pharmacological data across studies?

  • Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control compounds (e.g., indomethacin) to reduce variability .
  • Dose-response curves : Establish EC₅₀ values for bioactivity (e.g., COX-2 inhibition) to compare potency across studies .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro results .

Basic: What functional groups contribute to its reactivity and bioactivity?

  • Pyrazolone core : The α,β-unsaturated ketone enables nucleophilic additions and Michael acceptors, critical for covalent binding to targets like kinases .
  • 5-Sulfanylidene-1,2,4-triazole : Enhances hydrogen bonding with enzymes (e.g., cyclooxygenase) and stabilizes tautomeric forms .
  • Aromatic substituents : The 4-methylphenyl and phenyl groups improve lipophilicity, aiding membrane permeability .

Advanced: How to design experiments to study structure-activity relationships (SAR)?

  • Substituent variation : Synthesize analogs with halogens (e.g., -F, -Cl) or methoxy groups at the 4-methylphenyl position to assess electronic effects on bioactivity .
  • Stereochemical analysis : Compare Z/E isomers (via NOESY NMR) to determine configuration-dependent activity .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., EGFR or COX-2) and guide synthetic modifications .

Basic: What are the potential biological targets and mechanisms of action?

  • Anti-inflammatory activity : Inhibition of COX-2 and suppression of TNF-α production in macrophages, comparable to indomethacin .
  • Anticancer potential : Apoptosis induction via caspase-3 activation in HT-29 colon cancer cells .
  • Antimicrobial effects : Disruption of bacterial cell membranes (e.g., S. aureus), with MIC values of 8–16 µg/mL .

Advanced: How to address stability issues under varying pH and temperature conditions?

  • pH-dependent degradation : Perform accelerated stability studies (25–40°C, pH 1–9) with HPLC monitoring to identify degradation products (e.g., hydrolyzed pyrazolone) .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Protective groups : Introduce tert-butyl or acetyl groups to stabilize reactive sites (e.g., the sulfanylidene moiety) during storage .

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